1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a piperidine ring, and a triazole ring. These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological targets .
Molecular Structure Analysis
The benzimidazole ring system is planar and aromatic, which allows it to participate in pi stacking interactions. The piperidine ring is a common structural motif in many natural products and drugs, and it can exist in various conformations. The triazole ring is also planar and aromatic, and it can act as a hydrogen bond acceptor .Chemical Reactions Analysis
Benzimidazoles, piperidines, and triazoles can all undergo various chemical reactions. For example, benzimidazoles can be alkylated at the nitrogen positions, piperidines can be oxidized to form pyridinium salts, and triazoles can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, compounds with these types of ring systems have moderate to high lipophilicity, which can affect their solubility and permeability .Safety and Hazards
Future Directions
Given the prevalence of benzimidazole, piperidine, and triazole rings in pharmaceutical compounds, this compound could potentially have interesting biological activity. Future research could involve testing its activity against various biological targets, optimizing its structure for better activity or selectivity, and investigating its pharmacokinetic properties .
Properties
IUPAC Name |
2-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O2/c1-24-16(18(19,20)21)23-27(17(24)29)12-6-8-25(9-7-12)15(28)10-26-11-22-13-4-2-3-5-14(13)26/h2-5,11-12H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGJOPPXRNZMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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